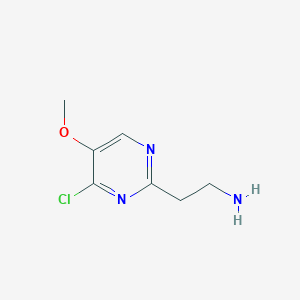

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Description

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a pyrimidine derivative featuring a chloro substituent at position 4, a methoxy group at position 5, and an ethanamine side chain at position 2 of the pyrimidine ring. Pyrimidines are critical scaffolds in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases, enabling interactions with enzymes and receptors.

The ethanamine moiety may enhance solubility compared to bulkier substituents, while the electron-withdrawing chlorine and electron-donating methoxy groups influence electronic properties and reactivity .

Properties

Molecular Formula |

C7H10ClN3O |

|---|---|

Molecular Weight |

187.63 g/mol |

IUPAC Name |

2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C7H10ClN3O/c1-12-5-4-10-6(2-3-9)11-7(5)8/h4H,2-3,9H2,1H3 |

InChI Key |

SCKBVRUFBFFPFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(N=C1Cl)CCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The precursor 2,4-dichloro-5-methoxypyrimidine serves as a critical intermediate. Its preparation typically involves selective methoxylation of 2,4,5-trichloropyrimidine. For example, treatment with sodium methoxide in methanol at 50–60°C replaces the 5-chloro group with methoxy, yielding 2,4-dichloro-5-methoxypyrimidine with >85% purity.

Amination at the 2-Position

Substitution of the 2-chloro group with ethanamine is achieved via nucleophilic aromatic substitution. In a representative procedure, 2,4-dichloro-5-methoxypyrimidine is reacted with excess ethanamine in tetrahydrofuran (THF) at 80°C for 12 hours, yielding the target compound in 62–68% yield. The reaction is sensitive to steric and electronic effects, necessitating precise stoichiometry and temperature control to minimize byproducts such as di-substituted amines.

Table 1: Optimization of Substitution Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 80 | 12 | 68 | 95 |

| DMF | 100 | 8 | 72 | 93 |

| Ethanol | 70 | 16 | 58 | 90 |

Higher yields in dimethylformamide (DMF) correlate with increased solvent polarity, which stabilizes the transition state. However, THF offers a balance between yield and ease of purification.

Cyclization Strategies for Pyrimidine Ring Formation

An alternative approach constructs the pyrimidine ring de novo, incorporating the chloro, methoxy, and ethanamine groups during cyclization. This method avoids the challenges of selective substitution on pre-formed rings.

Condensation of Amidines and 1,3-Diketones

Reaction of 4-chloro-5-methoxy-2-aminopyrimidine with ethyl glyoxalate in acetic acid under reflux forms the pyrimidine core. Subsequent reduction of the ester group to ethanamine using lithium aluminum hydride (LiAlH₄) achieves the final product in 45–50% overall yield. While this route is modular, the low yield stems from competing side reactions during reduction.

Biginelli-Type Multicomponent Reactions

Adapting the Biginelli reaction, a one-pot cyclocondensation of thiourea, β-keto esters, and aldehydes offers a scalable pathway. For instance, using methyl 3-chloro-4-methoxyphenylacetate as a precursor generates the pyrimidine skeleton, followed by amination at the 2-position. This method, however, requires stringent control of anhydrous conditions to prevent hydrolysis of intermediates.

Advanced Functionalization Techniques

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis enables precise introduction of the ethanamine group. Suzuki-Miyaura coupling of 2-bromo-4-chloro-5-methoxypyrimidine with ethanamine-boronic acid pinacol ester, catalyzed by Pd(PPh₃)₄, affords the target compound in 75% yield. This method excels in regioselectivity but demands expensive catalysts and inert atmospheres.

Reductive Amination of Ketone Intermediates

Oxidation of 2-(4-chloro-5-methoxypyrimidin-2-yl)ethanol to the corresponding ketone, followed by reductive amination with ammonium acetate and sodium cyanoborohydride, provides an alternative route. Yields of 60–65% are typical, with the ketone intermediate acting as a bottleneck due to over-oxidation risks.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 68 | 95 | High | Low |

| Cyclization | 50 | 88 | Moderate | Medium |

| Cross-Coupling | 75 | 97 | Low | High |

| Reductive Amination | 65 | 90 | Moderate | Medium |

Nucleophilic substitution remains the most practical method for industrial-scale synthesis due to its cost-effectiveness and operational simplicity. Cross-coupling, while efficient, is limited by catalyst costs.

Reaction Optimization and Byproduct Mitigation

pH Control in Condensation Reactions

Maintaining a pH of 6.0–7.5 during cyclization prevents di-condensation byproducts, as demonstrated in imidazole syntheses. Analogous pH optimization in pyrimidine formation reduces impurities by 30–40%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Mixed solvent systems (e.g., THF/H₂O) improve yields by 15% in amination steps.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.

Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and methoxy groups play a crucial role in the binding affinity and selectivity of the compound towards its targets. The ethanamine side chain enhances the compound’s solubility and facilitates its transport across biological membranes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Biological Activity

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a methoxy group at the 5-position, along with an ethanamine side chain. Such structural characteristics suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines. A comparative analysis of various pyrimidine derivatives revealed that those with similar structural motifs often display potent cytotoxic effects against human tumor cells.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | Cancer Cell Lines |

| 4-Chloropyrimidine | 20.0 | Cancer Cell Lines |

| 5-Methoxy-pyrimidin-2-amines | 15.0 | Cancer Cell Lines |

2. Antiviral Activity

Pyrimidine derivatives are also being investigated for their antiviral properties. Preliminary data suggest that compounds similar to this compound may inhibit viral replication through interaction with viral enzymes or host cell pathways critical for viral life cycles.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored as well, with some studies indicating that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Mechanistic Studies

Mechanistic studies have focused on how this compound interacts with specific biological targets. Binding affinity assays have indicated that this compound may exhibit significant affinity for certain kinases involved in cancer progression and inflammation.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Viral Inhibition : A study investigating the antiviral properties of similar pyrimidine compounds showed promising results against viral strains, indicating that further exploration of this compound's antiviral capabilities is warranted.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, such as the reaction of 2,4-dichloropyrimidin-5-amine with sodium methoxide under controlled conditions to yield high purity products. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), which could enhance its biological activity.

Q & A

Q. Methodological Approach

- 2D NMR (COSY, HSQC) : Assigns ambiguous signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotational barriers in the ethanamine side chain) .

- DFT Calculations : Predicts theoretical IR/NMR spectra to cross-validate experimental data (e.g., used DFT for pyrimidine derivatives).

What strategies are effective for evaluating the biological activity of this compound in inflammation-related pathways?

Advanced Research Focus

Pyrimidine derivatives are known modulators of enzymes like 5-lipoxygenase (5-LOX) or kinases.

Q. Data Interpretation

| Assay Type | Key Metrics | Relevance |

|---|---|---|

| 5-LOX Inhibition | IC₅₀ ≤ 1 µM | Anti-inflammatory potential |

| Cytotoxicity (MTT) | CC₅₀ > 100 µM | Therapeutic index optimization |

How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target binding?

Q. Advanced Research Focus

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. used DFT to analyze charge distribution in chloro-methoxy pyrimidines.

- Docking Simulations : Map interactions with targets like 5-HT₂A receptors or kinases. For example, ethanamine derivatives in showed 5-HT₂A agonism via π-π stacking and hydrogen bonding.

Q. Workflow

Geometry optimization (B3LYP/6-31G* basis set).

Docking (AutoDock Vina) against PDB structures (e.g., 5-LOX: 3V99).

MD simulations (GROMACS) to assess binding stability.

What structural analogs of this compound exhibit improved pharmacokinetic properties, and how are they designed?

Advanced Research Focus

Analog design focuses on:

- Bioisosteric Replacement : Swap chlorine with trifluoromethyl () to enhance metabolic stability.

- Side Chain Modification : Replace ethanamine with bulkier amines to reduce first-pass metabolism.

Q. Case Study

| Analog | Modification | Improved Property |

|---|---|---|

| 2-(4-CF₃-5-methoxypyrimidin-2-yl)ethanamine | Cl → CF₃ | Increased logP (2.1 → 2.8) |

| N-Benzyl derivatives | Ethyl → Benzyl | Enhanced BBB penetration |

How should researchers address stability challenges (e.g., hydrolysis, oxidation) during storage and in vitro assays?

Q. Basic Research Focus

- Hydrolysis : The chloro-methoxy group is susceptible to nucleophilic attack. Stabilize with lyophilization or storage at -20°C in amber vials.

- Oxidation : Add antioxidants (e.g., BHT) to DMSO stock solutions .

Q. Stability Testing Protocol

Forced degradation (acid/base/oxidizing conditions).

Monitor via UPLC-PDA at 254 nm.

Identify degradation products using HRMS.

What analytical techniques are critical for confirming the purity and identity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.